molecular formula C19H17F3N2O3 B2780787 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034563-84-1

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2780787
CAS No.: 2034563-84-1
M. Wt: 378.351
InChI Key: CAYCZWNJVAUVDV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the reaction of a suitable amine with a carboxylic acid derivative under conditions that promote ring closure. The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction, while the trifluoromethylphenyl group is often added using a trifluoromethylation reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound's biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

When compared to similar compounds, 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other trifluoromethylphenyl derivatives or pyrrolidine-based molecules. the presence of the benzo[d][1,3]dioxole moiety adds a distinct element to its chemical behavior and biological activity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)14-3-1-2-4-15(14)23-18(25)24-8-7-13(10-24)12-5-6-16-17(9-12)27-11-26-16/h1-6,9,13H,7-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYCZWNJVAUVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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